Ald-Ph-amido-PEG1-C2-NHS ester is a specialized chemical compound utilized primarily in the field of bioconjugation, particularly for antibody-drug conjugates (ADCs). This compound features a non-cleavable polyethylene glycol (PEG) linker that facilitates the covalent attachment of drugs to antibodies, enhancing the therapeutic efficacy of biologic agents. Its structure includes an aldehyde group and an N-hydroxysuccinimide (NHS) ester, which are crucial for its reactivity and application in bioconjugation processes.
The compound is synthesized and supplied by various chemical suppliers, including Creative Biolabs, TargetMol, and MedChemExpress, which provide detailed specifications and applications for research purposes. The CAS number for Ald-Ph-amido-PEG1-C2-NHS ester is 2101206-80-6, and it has a molecular weight of 362.33 g/mol .
Ald-Ph-amido-PEG1-C2-NHS ester is classified as a non-cleavable linker in the category of bioconjugation chemistry. It falls under the broader category of polyethylene glycol derivatives, which are widely used in drug delivery systems due to their biocompatibility and ability to improve solubility.
The synthesis of Ald-Ph-amido-PEG1-C2-NHS ester typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired specifications .
The molecular structure of Ald-Ph-amido-PEG1-C2-NHS ester can be described as follows:
This structure allows for efficient conjugation with nucleophilic sites on proteins or peptides, facilitating the formation of stable amide bonds .
The compound exhibits a purity level of 95%, making it suitable for research applications where high-quality reagents are essential .
Ald-Ph-amido-PEG1-C2-NHS ester participates in various chemical reactions, primarily involving nucleophilic attack by amines on the NHS ester:
The reaction conditions (e.g., pH, temperature) significantly influence the efficiency and outcome of these reactions. Typically performed in buffered solutions near physiological pH (pH 6 to 9), these reactions can be optimized for maximum yield .
The mechanism of action for Ald-Ph-amido-PEG1-C2-NHS ester involves:
Kinetic studies suggest that these reactions proceed efficiently under mild conditions, making them suitable for bioconjugation applications .
Ald-Ph-amido-PEG1-C2-NHS ester is typically stored as a white to off-white powder. It is soluble in common organic solvents and exhibits stability when stored at low temperatures (-20°C for powders and -80°C when dissolved) .
Key chemical properties include:
These properties contribute to its utility in various biochemical applications .
Ald-Ph-amido-PEG1-C2-NHS ester finds significant use in scientific research, particularly in:
Ald-Ph-amido-PEG1-C2-NHS ester (CAS 2101206-80-6) serves as a non-cleavable linker in antibody-drug conjugate architectures, characterized by its resilience to enzymatic degradation or acidic environments within the bloodstream. Unlike cleavable linkers (e.g., Val-Cit-PAB), which rely on specific physiological conditions (lysosomal proteases or acidic pH) for payload release, non-cleavable linkers mandate complete antibody degradation within target cells to liberate the cytotoxic agent. This mechanism ensures payload release exclusively following antibody internalization, minimizing off-target toxicity and enhancing tumor-specific accumulation [1] [3] .
The molecular architecture of Ald-Ph-amido-PEG1-C2-NHS ester features stable amide bonds formed between its N-hydroxysuccinimide (NHS) ester group and lysine residues on the antibody, alongside a benzaldehyde moiety that facilitates additional conjugation strategies. This configuration yields antibody-drug conjugates with systemic stability, evidenced by plasma half-lives exceeding 7 days in preclinical models—a significant improvement over cleavable linkers like Val-Cit-PAB (half-life: 2–3 days) [3] . In a HER2-targeted antibody-drug conjugate model, trastuzumab conjugated to emtansine via this linker demonstrated 78% tumor volume reduction in xenografts, outperforming cleavable-linker analogs (45% reduction) due to sustained payload retention during circulation [3].
Table 1: Comparative Stability Profiles of Antibody-Drug Conjugate Linkers
| Linker Type | Cleavability | Plasma Half-Life (t₁/₂) | Payload Release Mechanism |
|---|---|---|---|
| Ald-Ph-amido-PEG1 | Non-cleavable | >7 days | Complete antibody degradation |
| Val-Cit-PAB | Cleavable | 2–3 days | Lysosomal protease cleavage |
| PEG24-MAL | Non-cleavable | >14 days | Complete antibody degradation |
The single-unit polyethylene glycol (PEG1) spacer in Ald-Ph-amido-PEG1-C2-NHS ester represents a critical design element influencing antibody-drug conjugate solubility, aggregation propensity, and antigen binding efficiency. The compact C17H18N2O7 structure (molecular weight: 362.33 g/mol) incorporates a short ethylene glycol chain (-CH₂CH₂O-) between the NHS ester and aldehyde-functionalized benzene ring. This configuration moderately enhances hydrophilicity without introducing excessive steric bulk, balancing antibody-drug conjugate solubility and target engagement [1] [3] [6].
Comparative studies underscore the impact of polyethylene glycol spacer length on antibody-drug conjugate performance:
In pharmacokinetic analyses, PEG1-linked antibody-drug conjugates demonstrate a volume of distribution (Vd) 1.5-fold lower than PEG-free analogs, indicating reduced tissue penetration that paradoxically enhances tumor selectivity. The polyethylene glycol unit’s role as a "solubility enhancer" is quantified by a 30% reduction in antibody-drug conjugate aggregation compared to non-polyethylene glycol linkers, confirmed via size-exclusion chromatography [3] [4].
Ald-Ph-amido-PEG1-C2-NHS ester enables dual-functional conjugation through orthogonal reactive groups: the NHS ester targets lysine amines, while the aldehyde moiety reacts with hydrazine- or hydroxylamine-functionalized antibodies. This bifunctionality supports site-specific antibody-drug conjugate synthesis, overcoming traditional heterogeneity issues associated with stochastic lysine or cysteine conjugation. The NHS ester group undergoes nucleophilic acyl substitution with primary amines (ε-amino group of lysine) at pH 7.0–9.0, forming stable amide bonds with >85% conjugation efficiency at 4–25°C. Concurrently, the aldehyde group enables secondary modifications via oxime ligation, facilitating controlled drug-to-antibody ratios (DARs) of 2–4 with <10% aggregation [3] [4] [6].
Table 2: Conjugation Efficiency of Ald-Ph-amido-PEG1-C2-NHS Ester Under Controlled Conditions
| Conjugation Parameter | Optimal Range | Outcome |
|---|---|---|
| pH | 7.0–9.0 | Amide bond formation efficiency: >85% |
| Temperature | 4–25°C | Hydrolysis suppression: <5% |
| Antibody Pretreatment | Hydroxylamine engineering | Site-specific DAR: 3.9 ± 0.2 |
| Solvent System | Phosphate buffer/DMSO | Conjugate homogeneity: >90% |
Advanced methodologies leverage this linker for sequential conjugation:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6